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Compound of Interest

Compound Name: UR-2922

CAS No.: 220386-56-1

Cat. No.: B1683734

Get Quote

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of UR-2922, a potent and highly selective antagonist of the platelet

glycoprotein IIb/IIIa receptor (integrin αIIbβ3). This document is intended for researchers,

scientists, and drug development professionals working in the fields of thrombosis, hemostasis,

and cardiovascular pharmacology.

Core Compound Details
UR-2922 is the active metabolite of the orally bioavailable prodrug, UR-3216.[1][2][3] It is

distinguished as a high-affinity, non-RGD-mimetic antagonist that stabilizes the closed, inactive

conformation of the αIIbβ3 integrin, thereby preventing platelet aggregation.[1][4]

Chemical Structure
The chemical structures of UR-2922 and its parent prodrug, UR-3216, are depicted below. UR-

3216 is designed as a double prodrug to enhance oral absorption, and it is rapidly converted to

the active form, UR-2922, in the body.[1]
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IUPAC Name: 2-[5-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-nitrophenyl)propanoyl]-6,7-

dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetic acid[5]

CAS Number: 220386-56-1[5]

Molecular Formula: C₂₅H₂₅N₇O₆[4]

UR-3216 (Prodrug)

IUPAC Name: ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-

nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate[5]

CAS Number: 220386-65-2[5]

Physicochemical and Pharmacokinetic Properties
UR-2922 exhibits a unique pharmacological profile characterized by high affinity and slow

dissociation from the platelet receptor.[1][2][3] The table below summarizes key quantitative

data for UR-2922 and its prodrug, UR-3216.
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Mechanism of Action and Signaling Pathway
UR-2922 is a "closing" antagonist of the αIIbβ3 integrin. Unlike many other antagonists, it does

not induce the conformational changes associated with receptor activation (Ligand-Induced

Binding Sites or LIBS).[1][2][3] Instead, it binds to the receptor and stabilizes its inactive, bent
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conformation. This allosterically prevents the binding of endogenous ligands like fibrinogen,

which is the final common step in platelet aggregation.

The diagram below illustrates the signaling pathway leading to platelet aggregation and the

inhibitory action of UR-2922.
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Figure 1: Mechanism of UR-2922 action on platelet aggregation.

Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the activity of

UR-2922.

Platelet Aggregation Assay (Light Transmission
Aggregometry)
This assay measures the ability of a compound to inhibit platelet aggregation in response to

various agonists.

Methodology:

Blood Collection: Whole blood is drawn from healthy, drug-free donors into tubes containing

an anticoagulant (e.g., 3.8% sodium citrate).
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Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x

g for 10 minutes) to separate the PRP. The remaining blood is centrifuged at a higher speed

(e.g., 2,500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a

reference.

Assay Procedure:

Aliquots of PRP are placed in an aggregometer cuvette and warmed to 37°C.

A baseline reading is established (0% aggregation). PPP is used to set the 100%

aggregation mark.

UR-2922 or vehicle control is added to the PRP and incubated for a specified time.

A platelet agonist (e.g., ADP, collagen, or thrombin) is added to induce aggregation.

The change in light transmission through the sample is recorded over time as platelets

aggregate.

Data Analysis: The percentage of inhibition is calculated by comparing the maximal

aggregation in the presence of UR-2922 to that of the vehicle control. IC₅₀ values are

determined from dose-response curves.

Integrin Binding Assay
This assay quantifies the binding affinity of UR-2922 to the αIIbβ3 integrin.

Methodology:

Plate Preparation: Purified αIIbβ3 integrin is coated onto high-binding microplate wells.

Blocking: Non-specific binding sites are blocked using a solution like bovine serum albumin

(BSA).

Competitive Binding:

A constant concentration of a labeled ligand (e.g., biotinylated fibrinogen or a fluorescently

labeled RGD peptide) is added to the wells.
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Serial dilutions of UR-2922 are added simultaneously.

The plate is incubated to allow competitive binding to reach equilibrium.

Detection:

The wells are washed to remove unbound ligands.

For biotinylated ligands, an enzyme-conjugated streptavidin (e.g., HRP-streptavidin) is

added, followed by a substrate to generate a colorimetric or chemiluminescent signal. For

fluorescent ligands, the fluorescence is read directly.

Data Analysis: The signal is inversely proportional to the amount of UR-2922 bound. The

dissociation constant (Kd) or inhibition constant (Ki) is calculated by fitting the data to a

competitive binding model.

Ligand-Induced Binding Sites (LIBS) Expression Assay
(Flow Cytometry)
This assay determines if UR-2922 induces conformational changes in αIIbβ3 that are

characteristic of receptor activation.

Methodology:

Sample Preparation: Washed platelets or cells expressing αIIbβ3 are incubated with various

concentrations of UR-2922, a known activating antagonist (positive control), or a vehicle

(negative control).

Antibody Staining: A fluorescently labeled monoclonal antibody that specifically recognizes

the LIBS epitope on the activated form of αIIbβ3 is added to the samples.

Flow Cytometry: The samples are analyzed on a flow cytometer. The fluorescence intensity

of the cell population is measured, which corresponds to the level of LIBS expression.

Data Analysis: The mean fluorescence intensity of cells treated with UR-2922 is compared to

that of the positive and negative controls to determine if the compound induces an activating

conformational change.
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The workflow for these experimental procedures is summarized in the diagram below.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Figure 2: Workflow diagram for key in vitro experiments.

Summary and Conclusion
UR-2922 is a potent and selective αIIbβ3 integrin antagonist with a unique mechanism of

action. Its high affinity, slow dissociation rate, and ability to stabilize the inactive conformation of

the receptor without inducing an agonist response make it a valuable tool for research in

thrombosis and hemostasis. The experimental protocols described herein provide a framework

for the further investigation and characterization of UR-2922 and other novel antiplatelet

agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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